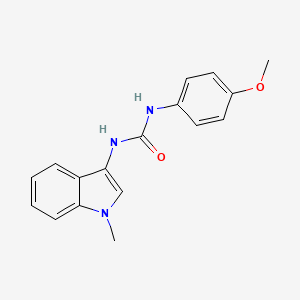
1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MIH is a urea derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea shares structural similarities with other phenylurea derivatives, which have been studied for their crystal structures. For example, a study on the crystal structure of metobromuron, a phenylurea herbicide, highlights the significance of understanding molecular configurations and intermolecular interactions in these compounds (Kang, Kim, Kwon, & Kim, 2015).
Neuropeptide Y5 Receptor Antagonists
Trisubstituted phenyl urea derivatives, including compounds structurally related to 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, have been investigated as neuropeptide Y5 (NPY5) receptor antagonists. Such studies are crucial for understanding the role of these compounds in neuromodulation and potential therapeutic applications (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Corrosion Inhibition
Research on similar urea compounds has demonstrated their effectiveness as corrosion inhibitors, which is pertinent for industrial applications. These studies involve understanding the interaction between these compounds and metal surfaces, as well as their thermodynamic properties (Bahrami & Hosseini, 2012).
Antitumor Activities
Some urea derivatives, including those structurally related to 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, have been synthesized and evaluated for their antitumor activities. These studies involve understanding their molecular interactions and effects on cancer cells (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives are also studied for their enzyme inhibition capabilities and potential anticancer properties. Such research is significant for drug development and understanding the biochemical pathways affected by these compounds (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optical Material Research
The study of urea derivatives in the context of nonlinear optical materials is another area of scientific interest. Understanding the optical properties of these compounds can lead to advancements in materials science and optoelectronics (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-15(14-5-3-4-6-16(14)20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAIKOHNOLFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2832577.png)
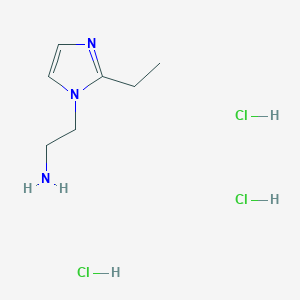
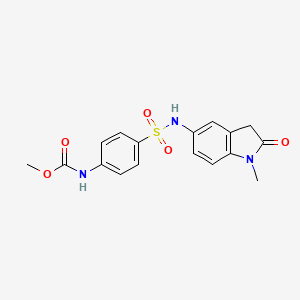
![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2832584.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2832585.png)
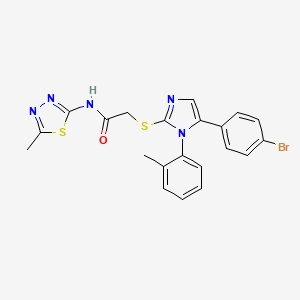
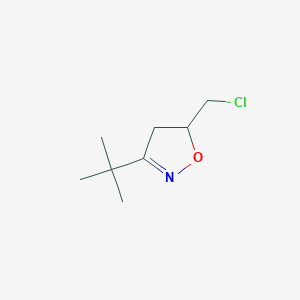
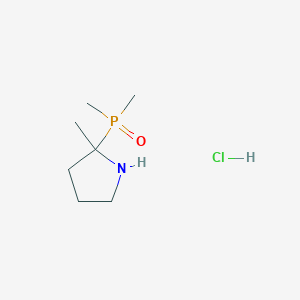
![ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate](/img/structure/B2832590.png)



![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2832597.png)